Agente antitripanosomal 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antitrypanosomal agent 2 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in preclinical studies, offering hope for more effective treatments against this neglected tropical disease .

Aplicaciones Científicas De Investigación

Antitrypanosomal agent 2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on Trypanosoma species and other parasitic protozoa.

Medicine: Explored as a potential therapeutic agent for treating trypanosomiasis and other parasitic infections.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mecanismo De Acción

Target of Action

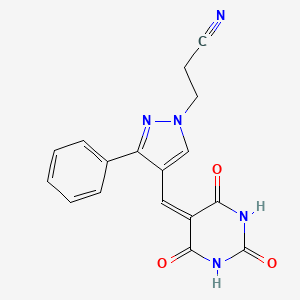

Antitrypanosomal Agent 2, also known as “3-{3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile” or “3-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile”, is designed to target trypanosomatids . Trypanosomatids are a group of protozoan parasites that include Trypanosoma and Leishmania species . These organisms are responsible for several neglected tropical diseases, such as Chagas disease and leishmaniasis .

Mode of Action

The compound interacts with its targets by promoting the production of nitric oxide (NO) and reactive oxygen species (ROS) . These molecules are harmful to trypanosomatids and can lead to their death . The compound’s mechanism of action is modulated through chemical functionalization at the 4-position of a 2-arylquinazoline scaffold .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of NO and ROS . These molecules can cause oxidative stress in the parasites, disrupting their normal functions and leading to cell death . The compound also acts as an antifolate agent , inhibiting the synthesis of folate-dependent enzymes essential for the parasite’s survival .

Pharmacokinetics

Similar compounds have shown satisfactory predicted physico-chemical properties including oral bioavailability, permeability, and transport properties

Result of Action

The result of the compound’s action is the death of the trypanosomatid parasites . By promoting the production of NO and ROS, and acting as an antifolate agent, the compound disrupts essential biochemical pathways in the parasites, leading to cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 2 typically involves multiple steps. One common route includes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of antitrypanosomal agent 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Antitrypanosomal agent 2 undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of antitrypanosomal activity .

Comparación Con Compuestos Similares

Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.

Nifurtimox: A nitrofuran compound used to treat Chagas disease.

Benznidazole: Another nitrofuran used for Chagas disease treatment.

Comparison: Antitrypanosomal agent 2 is unique in its structure and mechanism of action compared to these compounds. While melarsoprol and nifurtimox have significant side effects and resistance issues, antitrypanosomal agent 2 offers a potentially safer and more effective alternative .

Propiedades

IUPAC Name |

3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSMDQCXMNEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)

![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![tert-butyl N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}carbamate](/img/structure/B2491519.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)